methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate
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Description
Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16132606 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is associated with similar compounds, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries, suggesting that they may have biological activities .
Action Environment
It is known that the success of the suzuki–miyaura (sm) cross-coupling reaction, associated with similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biological Activity
Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : Approximately 373.35 g/mol
This compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
The compound's structural components resemble those found in known anticancer agents. For example, derivatives containing trifluoromethyl and piperidine groups have been explored for their ability to inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition
The presence of the piperidine ring suggests potential as an enzyme inhibitor. Compounds with similar frameworks have been studied for their ability to inhibit specific enzymes involved in cancer progression and microbial resistance .
Case Studies and Research Findings
A few notable studies highlight the biological activity of related compounds:
- Study on Pyridine Derivatives : A study demonstrated that pyridine-based compounds exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The research emphasized the role of hydrophobic interactions in enhancing bioactivity .
- Anticancer Activity : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic application for this compound in oncology .
- Enzyme Inhibition Studies : Investigations into enzyme inhibitors revealed that compounds with piperidine moieties could effectively inhibit protein kinases, which are critical in various signaling pathways related to cancer and inflammation .
Data Table of Biological Activities
Properties
IUPAC Name |
methyl 4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-26(18-17(21(22,23)24)6-3-11-25-18)16-5-4-12-27(13-16)19(28)14-7-9-15(10-8-14)20(29)30-2/h3,6-11,16H,4-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBREGWKBAVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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